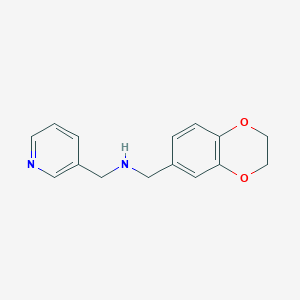![molecular formula C19H17Cl2NO2 B502519 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B502519.png)
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is an organic compound with the molecular formula C19H17Cl2NO2 It is characterized by the presence of a dichlorophenyl group, a furan ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves the reaction of 5-(2,4-dichlorophenyl)-2-furylmethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. These systems allow for precise control of temperature, residence time, and reactant flow rates, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol include:
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]acetamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H17Cl2NO2 |
|---|---|
Molecular Weight |
362.2g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C19H17Cl2NO2/c20-14-6-8-16(17(21)10-14)19-9-7-15(24-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2 |
InChI Key |
ZNGSTGKJRPQKLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-chlorobenzyl)amino]phenyl}furan-2-carboxamide](/img/structure/B502436.png)

SULFANYL]ETHYL})AMINE](/img/structure/B502439.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502442.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B502443.png)
SULFANYL]PROPYL})AMINE](/img/structure/B502445.png)
SULFANYL]PROPYL})AMINE](/img/structure/B502446.png)
SULFANYL]PROPYL})AMINE](/img/structure/B502448.png)
![2-{4-[(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B502449.png)

![N-[(3-methyl-2-thienyl)methyl]-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B502451.png)
SULFANYL]ETHYL})AMINE](/img/structure/B502455.png)
![N-(3-bromobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B502456.png)
![N-(2-fluorobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B502459.png)
